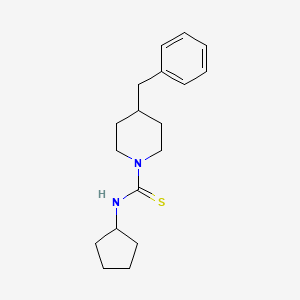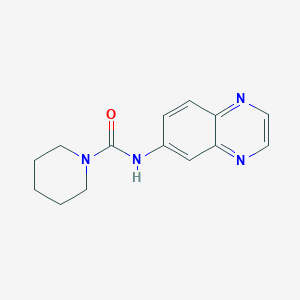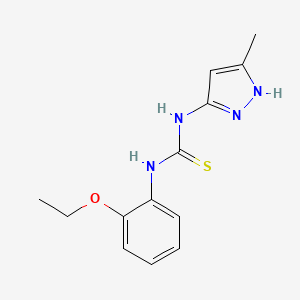![molecular formula C13H20N2O3S B5807360 N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5807360.png)
N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide, commonly known as EPN, is a chemical compound that belongs to the family of organophosphate insecticides. It was first synthesized in 1952 and has been widely used in agriculture to control pests such as aphids, thrips, and mites. However, due to its toxic effects on humans and the environment, the use of EPN has been restricted in many countries.
作用機序
EPN acts as a reversible inhibitor of acetylcholinesterase. It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine into choline and acetic acid. This leads to the accumulation of acetylcholine, which overstimulates the nervous system and causes paralysis and death.
Biochemical and physiological effects:
EPN has been shown to have toxic effects on humans and animals. It can cause symptoms such as nausea, vomiting, diarrhea, abdominal pain, headache, dizziness, and confusion. In severe cases, it can lead to respiratory failure, seizures, and coma. EPN is also toxic to aquatic organisms, birds, and bees.
実験室実験の利点と制限
EPN has been used in laboratory experiments to study the effects of acetylcholinesterase inhibition on the nervous system. It has also been used as a reference compound to compare the efficacy of other insecticides. However, due to its toxic effects, the use of EPN in laboratory experiments is limited and requires strict safety precautions.
将来の方向性
1. Development of safer and more effective insecticides that do not have toxic effects on humans and the environment.
2. Study of the molecular mechanisms of acetylcholinesterase inhibition by EPN and other organophosphate insecticides.
3. Development of new methods for the detection and quantification of EPN in environmental samples.
4. Investigation of the long-term effects of EPN exposure on human health and the environment.
5. Evaluation of the effectiveness of alternative pest control methods such as biological control and integrated pest management.
Conclusion:
EPN is a chemical compound that has been widely used as an insecticide in agriculture. However, due to its toxic effects on humans and the environment, the use of EPN has been restricted in many countries. EPN works by inhibiting the activity of acetylcholinesterase, leading to the accumulation of acetylcholine and overstimulation of the nervous system in insects. EPN has been extensively studied for its insecticidal properties, but its use in laboratory experiments is limited due to its toxic effects. Future research should focus on the development of safer and more effective insecticides and the study of the long-term effects of EPN exposure on human health and the environment.
合成法
EPN can be synthesized by reacting p-nitrochlorobenzene with 1-ethylpropylamine to obtain p-nitro-N-(1-ethylpropyl)aniline. This intermediate is then treated with sodium bisulfite to obtain p-amino-N-(1-ethylpropyl)sulfonamide. Finally, this compound is reacted with acetic anhydride to obtain EPN.
科学的研究の応用
EPN has been extensively studied for its insecticidal properties. It works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to the accumulation of acetylcholine, resulting in overstimulation of the nervous system and ultimately death.
特性
IUPAC Name |
N-[4-(pentan-3-ylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-4-11(5-2)15-19(17,18)13-8-6-12(7-9-13)14-10(3)16/h6-9,11,15H,4-5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOUMOGHEXQMAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(pentan-3-ylsulfamoyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)

![3-(3-methoxyphenyl)-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5807295.png)

![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807308.png)

![4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5807327.png)


![8-methoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5807353.png)
![O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5807354.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5807358.png)
![N-(2,6-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5807365.png)
![3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5807373.png)